Cas no 93952-00-2 (Trichloroethylene-13C2(Stabilized with Diisopropylamine))

Trichloroethylene-13C2(Stabilized with Diisopropylamine) 化学的及び物理的性質
名前と識別子
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- Ethene-13C2, trichloro-(9CI)
- Trichloroethylene-13C2 (Stabilized with Diisopropylamine)
- Trichloroethene-13C2
- Trichloroethylene-13C2 (Stabilized with Diisopropylamine)
- 1,1,2-Trichloro(1,2-13C2)ethene
- Trichloroethylene-13C2(Stabilized with Diisopropylamine)
-
- インチ: 1S/C2HCl3/c3-1-2(4)5/h1H/i1+1,2+1
- InChIKey: XSTXAVWGXDQKEL-ZDOIIHCHSA-N
- ほほえんだ: Cl/[13C](=[13C](\[H])/Cl)/Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 5
- 回転可能化学結合数: 0
- 複雑さ: 42.9
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 密度みつど: 1.485 g/mL at 25 °C
Trichloroethylene-13C2(Stabilized with Diisopropylamine) セキュリティ情報
- 危険物輸送番号:UN 1710 6.1 / PGIII
- 危険カテゴリコード: R45;R36/38;R52/53;R67;R68
- セキュリティの説明: S53;S45;S61
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危険物標識:
Trichloroethylene-13C2(Stabilized with Diisopropylamine) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T774297-10mg |
Trichloroethylene-13C2(Stabilized with Diisopropylamine) |
93952-00-2 | 10mg |
$ 1206.00 | 2023-04-16 | ||
TRC | T774297-1mg |
Trichloroethylene-13C2(Stabilized with Diisopropylamine) |
93952-00-2 | 1mg |
$ 155.00 | 2023-04-16 |
Trichloroethylene-13C2(Stabilized with Diisopropylamine) 関連文献
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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9. Book reviews
Trichloroethylene-13C2(Stabilized with Diisopropylamine)に関する追加情報
Trichloroethylene-13C2 (Stabilized with Diisopropylamine)
Trichloroethylene-13C2, also known as 1,1,2-trichloroethene-d4 or TCE-d4, is a stable isotope-labeled compound with the CAS number 93952-00-2. This compound is widely used in various scientific and industrial applications due to its unique properties and the stability provided by the incorporation of diisopropylamine. The addition of diisopropylamine ensures that the compound remains stable under a range of conditions, making it suitable for use in research and production environments.
The Trichloroethylene-13C2 molecule consists of a trichloroethylene backbone with two carbon atoms replaced by their heavier isotopes, carbon-13. This isotopic substitution does not alter the chemical properties of the compound significantly but allows for precise tracking and analysis in various analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The use of stabilized Trichloroethylene-13C2 has become a cornerstone in fields like environmental science, pharmacology, and materials science.
Recent advancements in analytical chemistry have further highlighted the importance of Trichloroethylene-13C2 in studying reaction mechanisms and molecular interactions. For instance, researchers have utilized this compound to investigate the kinetics of organic reactions under controlled conditions. The ability to track the movement and transformation of molecules labeled with 13C isotopes has provided unprecedented insights into complex chemical processes.
In environmental science, Trichloroethylene-13C2 has been instrumental in assessing the fate and transport of contaminants in soil and groundwater systems. By using this stable isotope-labeled compound, scientists can accurately measure degradation rates and pathways, which are critical for designing effective remediation strategies. The stabilization provided by diisopropylamine ensures that the compound remains intact during these studies, yielding reliable results.
The role of diisopropylamine in stabilizing Trichloroethylene-13C2 cannot be overstated. This amine acts as a stabilizing agent by forming hydrogen bonds with the trichloroethylene molecule, preventing decomposition and ensuring long-term stability. This stabilization is particularly important in applications where precise control over molecular integrity is essential, such as in pharmaceutical synthesis or advanced materials research.
Looking ahead, the demand for Trichloroethylene-13C2 (Stabilized with Diisopropylamine) is expected to grow as researchers continue to explore its potential in emerging fields like nanotechnology and green chemistry. Its versatility and reliability make it an invaluable tool for scientists seeking to push the boundaries of chemical research.
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